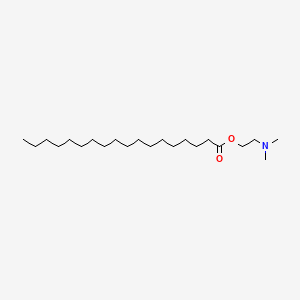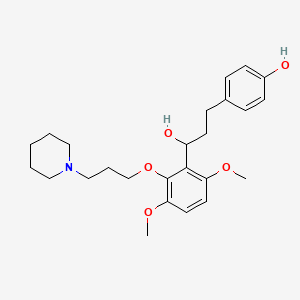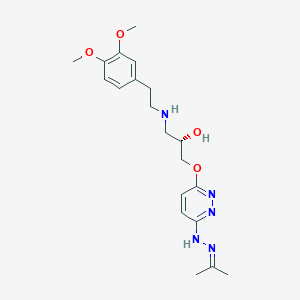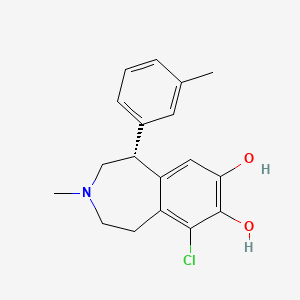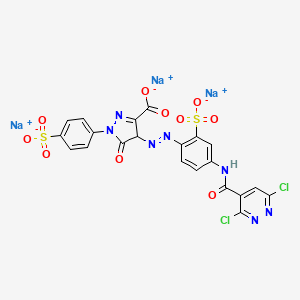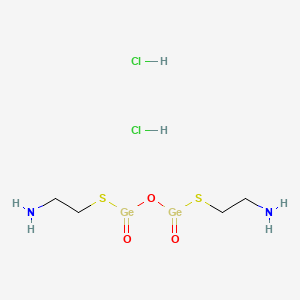
Ethanamine, 2,2'-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride is a complex organic compound characterized by the presence of germanium and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride typically involves the reaction of ethanamine with a germanium-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the germanium or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germanium-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its effects on disease pathways.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride involves its interaction with molecular targets within cells. The germanium and sulfur atoms in the compound can form bonds with specific proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2,2’-dithio-bis-: This compound is structurally similar but lacks the germanium atoms present in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride.
Ethanamine, 2,2’-((1,3-dioxo-1,3-dioxanediyl)dithio)bis-: This compound contains oxygen atoms instead of germanium, resulting in different chemical properties.
Uniqueness
The presence of germanium atoms in Ethanamine, 2,2’-((1,3-dioxo-1,3-digermoxanediyl)dithio)bis-, dihydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
124187-04-8 |
|---|---|
Formule moléculaire |
C4H14Cl2Ge2N2O3S2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-[[2-aminoethylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylethanamine;dihydrochloride |
InChI |
InChI=1S/C4H12Ge2N2O3S2.2ClH/c7-1-3-12-5(9)11-6(10)13-4-2-8;;/h1-4,7-8H2;2*1H |
Clé InChI |
HXCDOBOUPVHQBD-UHFFFAOYSA-N |
SMILES canonique |
C(CS[Ge](=O)O[Ge](=O)SCCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


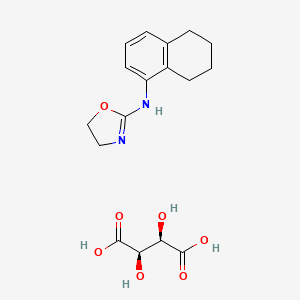
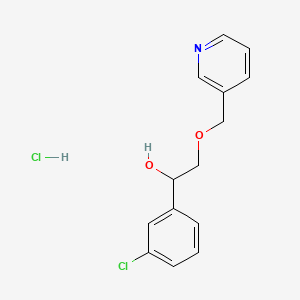
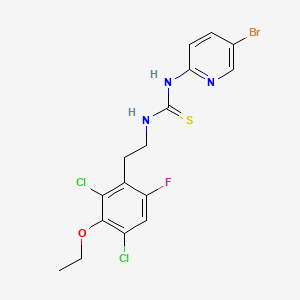
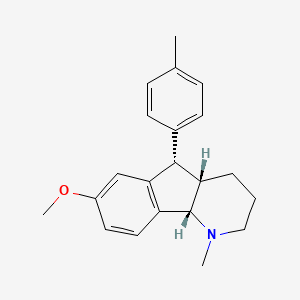
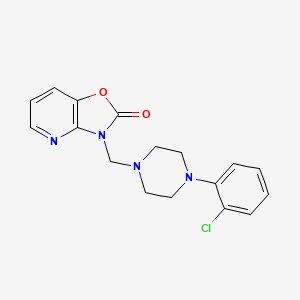
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)



